molecular formula C14H20N2O B1464593 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one CAS No. 1018257-85-6

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Cat. No.: B1464593
CAS No.: 1018257-85-6
M. Wt: 232.32 g/mol
InChI Key: ISRYDZUXGWZVCO-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a compound that features a piperidine ring, a phenyl group, and an aminomethyl substituent

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-10-13-7-4-8-16(11-13)14(17)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYDZUXGWZVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one typically involves the reaction of a piperidine derivative with a phenylacetone derivative under specific conditions. One common method involves the reductive amination of phenylacetone with 3-(aminomethyl)piperidine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts such as Raney nickel or palladium on carbon may be employed to facilitate the hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Target Interactions

Research indicates that this compound may interact with serine/threonine-protein kinase Chk1, a crucial regulator in cell cycle progression and DNA repair mechanisms. By binding to this target, it can influence cellular processes related to DNA damage response and cell cycle regulation.

Biochemical Pathways

The compound's interaction with Chk1 suggests potential implications in various biochemical pathways, particularly those involved in:

  • Cell cycle regulation
  • DNA repair mechanisms
    This modulation can lead to significant alterations in cellular function, potentially impacting therapeutic outcomes in medical applications.

Chemistry

In synthetic organic chemistry, 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of novel compounds that may exhibit enhanced biological activity or improved pharmacological properties.

Biology

The compound has been investigated for its role as a ligand in receptor binding studies. Its ability to modulate receptor activity can provide insights into neurotransmitter systems and their associated physiological effects.

Medicine

There is ongoing research into the therapeutic potential of this compound, particularly concerning its:

  • Antiviral Activity : Derivatives of similar piperidine compounds have shown inhibitory activity against viruses such as Zika and Dengue.
  • Potential Therapeutic Effects : Its interaction with biological targets may lead to the development of new pharmaceuticals aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized as a building block for the production of fine chemicals. Its unique properties make it valuable in the synthesis of other compounds used in pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Properties

Research has demonstrated that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown significant inhibitory activity against Zika virus with IC50 values ranging from 0.39 μM to 9.8 μM depending on structural modifications. This highlights the potential for developing antiviral agents based on the structure of this compound.

Case Study 2: Cancer Research

Studies exploring the inhibition of serine/threonine-protein kinase Chk1 by this compound suggest its utility in cancer therapeutics. By modulating cell cycle checkpoints and enhancing DNA repair mechanisms, it could potentially improve the efficacy of existing cancer treatments.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is unique due to its combination of a piperidine ring, phenyl group, and aminomethyl substituent, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs .

Biological Activity

1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23N2O
  • Molecular Weight : 249.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antiviral Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown significant inhibitory activity against viruses such as Zika and Dengue, with IC50 values ranging from 0.39 μM to 9.8 μM depending on structural modifications .

Cytotoxicity

Cytotoxic evaluations have been conducted using various cancer cell lines. The compound's analogs have shown promising results, with some demonstrating selective cytotoxicity against tumor cells while sparing normal cells. For example:

  • IC50 Values :
    • AGP01 lineage (cancer model): IC50 = 12.06 µg/mL
    • VERO (non-tumor model): IC50 = 44.32 µg/mL .

This indicates a potential for selective targeting of cancerous cells.

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Derivative AAntiviral against Zika0.62 μM
Compound BCytotoxicity in AGP01 lineage12.06 µg/mL
Compound CEnzyme inhibition>10 μM

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications affect biological activity:

  • Substituents : Variations in the piperidine ring and phenyl group can significantly alter potency.
  • Linker Length : The length of the linker between functional groups can influence activity, where longer linkers generally reduce efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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